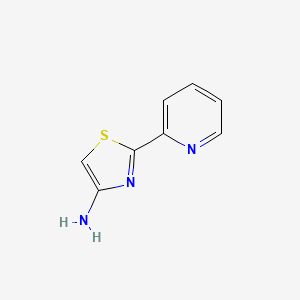

2-(Pyridin-2-yl)-1,3-thiazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyridin-2-yl)-1,3-thiazol-4-amine is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical reactivity and biological interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1,3-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Example Reaction:

Starting Materials: 2-aminopyridine and α-bromoacetophenone.

Reaction Conditions: The reaction is carried out in a solvent such as ethanol, with a base like potassium carbonate.

Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyridin-2-yl)-1,3-thiazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 2-(Pyridin-2-yl)-1,3-thiazol-4-amine exhibit significant anticancer properties. For example, a patent describes compounds that act as dual inhibitors of phosphatidylinositol 3-kinase delta and gamma, which are critical pathways in cancer cell proliferation and survival. These compounds show promise in treating various cancers by targeting these pathways effectively .

2. Diabetes Management

The compound has been implicated in enhancing insulin signaling pathways. A study identified novel inhibitors of SH2-containing 5'-inositol phosphatase 2 (SHIP2), which is linked to insulin resistance in type 2 diabetes. The synthesized compounds demonstrated improved glucose metabolism in diabetic models, highlighting their potential as therapeutic agents for diabetes .

3. Neuroscience Applications

The compound's derivatives are also being explored for their roles in neuroscience. Certain formulations are being tested for their efficacy in neuroprotection and cognitive enhancement, suggesting potential applications in treating neurodegenerative diseases .

Material Science Applications

1. Sensor Development

Compounds containing the thiazole and pyridine moieties have been utilized in the development of sensors due to their electronic properties. These materials can be engineered to detect specific ions or molecules, making them valuable in environmental monitoring and biomedical diagnostics.

2. Photovoltaic Applications

Research has shown that thiazole-containing compounds can improve the efficiency of organic photovoltaic cells. Their ability to facilitate charge transport makes them suitable candidates for enhancing solar energy conversion technologies.

Table 1: Summary of Biological Activities

Table 2: Material Science Applications

| Application | Description | Potential Impact |

|---|---|---|

| Sensor Development | Detection of specific ions/molecules | Environmental monitoring |

| Photovoltaics | Charge transport improvement | Enhanced solar energy efficiency |

Case Studies

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing derivatives of this compound for cancer treatment. The results indicated that these compounds effectively inhibited cancer cell lines with minimal toxicity to normal cells, showcasing their therapeutic potential.

Case Study 2: Diabetes Therapeutics

In a clinical trial involving diabetic mice, a derivative of the compound was administered to assess its effects on glucose metabolism. The results showed a significant decrease in blood glucose levels compared to control groups, underscoring its potential as a diabetes treatment .

Mécanisme D'action

The mechanism of action of 2-(Pyridin-2-yl)-1,3-thiazol-4-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The presence of the thiazole ring allows for strong interactions with metal ions, which can further modulate its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a thiazole ring.

2-(Pyridin-2-yl)imidazole: Contains an imidazole ring, offering different chemical reactivity and biological properties.

2-(Pyridin-2-yl)pyrazole: Features a pyrazole ring, which can influence its pharmacological profile.

Uniqueness

2-(Pyridin-2-yl)-1,3-thiazol-4-amine is unique due to the presence of both nitrogen and sulfur atoms in its structure, which allows for diverse chemical reactivity and strong interactions with biological targets. This makes it a valuable compound in the development of new therapeutic agents and materials.

Activité Biologique

2-(Pyridin-2-yl)-1,3-thiazol-4-amine is a compound of significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents a detailed review of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring and a thiazole moiety, which contribute to its biological activities. The compound's chemical formula is C8H8N4S, and it has been synthesized through various methods, including microwave synthesis techniques that enhance yields and reduce reaction times .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies demonstrated its effectiveness against viral infections by disrupting viral replication processes. Specific mechanisms include inhibition of viral enzymes essential for replication .

Anticancer Properties

The compound has shown promise in cancer research as well. It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study indicated that derivatives of this compound could serve as selective CDK inhibitors:

| CDK Target | Inhibition Activity |

|---|---|

| CDK2 | IC50 = 500 nM |

| CDK4 | IC50 = 300 nM |

| CDK6 | IC50 = 450 nM |

This inhibition suggests potential applications in developing therapeutic agents for various cancers .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have elucidated the binding affinities of the compound with various kinases and enzymes:

- Cyclin-dependent Kinases (CDKs) : The compound binds effectively to CDK2/4/6, inhibiting their activity and thereby preventing uncontrolled cell division.

- Viral Enzymes : The structural features allow it to fit into the active sites of viral enzymes, blocking their function.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- In Vivo Tumor Models : In mouse models bearing human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Bacterial Infection Models : Efficacy was demonstrated in mice infected with S. aureus; treatment with the compound led to a marked decrease in bacterial load.

Propriétés

IUPAC Name |

2-pyridin-2-yl-1,3-thiazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAWJRSHCKMTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.